molecular formula C9H11ClN2O B1371708 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride CAS No. 1214232-17-3

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride

Cat. No.: B1371708
CAS No.: 1214232-17-3
M. Wt: 198.65 g/mol
InChI Key: QZCMXLZRLMETHU-UHFFFAOYSA-N
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Description

Oxindole Scaffold: Historical Context and Significance

The oxindole scaffold, a bicyclic structure comprising a benzene ring fused to a pyrrolidin-2-one moiety, has been a cornerstone of medicinal chemistry since its isolation from natural sources in the mid-19th century. First identified in Uncaria tomentosa (cat’s claw plant) in the Amazon rainforest, oxindole derivatives gained prominence due to their widespread occurrence in alkaloids and bioactive compounds. The rigidity of the oxindole core, combined with its ability to adopt diverse substitution patterns, makes it a privileged scaffold in drug discovery.

Natural oxindole alkaloids, such as horsfiline and spirobrassinin, exhibit antitumor, antimicrobial, and anti-inflammatory properties. Synthetic derivatives, including sunitinib (an FDA-approved kinase inhibitor for renal cell carcinoma), further underscore the scaffold’s therapeutic versatility. The C-3 position of the oxindole ring is particularly critical, as substitutions here often dictate biological activity. For example, Cipargamin (NITD609), a 3-aminospirooxindole, demonstrates potent antimalarial activity by inhibiting Plasmodium falciparum protein synthesis. Similarly, MI-888, a 3-hydroxyspirooxindole, inhibits the p53–MDM2 interaction in cancer cells.

The oxindole scaffold’s synthetic accessibility and structural plasticity have driven innovations in asymmetric catalysis and multicomponent reactions. Metal-catalyzed methodologies, such as palladium-mediated C–H functionalization, enable the construction of stereochemically complex oxindoles. These advances have expanded the chemical space of oxindole derivatives, facilitating their application in drug development and natural product synthesis.

3-Amino-5-Methyl-1,3-Dihydro-2H-Indol-2-One Hydrochloride: Molecular Identity and Classification

This compound (CAS: 1214232-17-3) is a synthetically derived oxindole derivative characterized by a 3-amino substituent and a 5-methyl group on the indole ring. Its molecular formula is C₉H₁₁ClN₂O , with a molecular weight of 198.65 g/mol . The compound exists as a hydrochloride salt, enhancing its solubility in polar solvents—a critical feature for pharmaceutical formulation.

Structural Features:

  • Oxindole Core : A bicyclic system with a carbonyl group at C-2 and a planar aromatic indole ring.
  • Substituents :
    • C-3 : Primary amino group (-NH₂), which participates in hydrogen bonding and electrostatic interactions.
    • C-5 : Methyl group (-CH₃), contributing to steric bulk and modulating electronic properties.
  • Chirality : The C-3 position is a stereogenic center, though the compound is typically synthesized as a racemic mixture unless chiral catalysts are employed.

Classification:

This compound belongs to the 3-amino-2-oxindole subclass, distinguished by its amino substitution at C-3. Unlike 3-hydroxy- or 3-spiro-substituted oxindoles, 3-amino derivatives are less common in nature but have gained attention for their synthetic utility and bioactivity. The hydrochloride salt further classifies it as an ionic derivative, improving stability and bioavailability.

Table 1: Molecular Identity of this compound

Property Value Source
CAS Number 1214232-17-3
Molecular Formula C₉H₁₁ClN₂O
Molecular Weight 198.65 g/mol
IUPAC Name This compound
Purity ≥95%

Position of this compound in Oxindole Chemistry

Within the oxindole family, this compound occupies a niche due to its unique substitution pattern. Compared to other derivatives:

  • 3-Hydroxyoxindoles : These derivatives, such as 3-hydroxy-3-nitromethylindolin-2-one, are prevalent in alkaloids like dioxibrassinine and maremycins. The hydroxyl group enables hydrogen bonding but reduces metabolic stability compared to the amino group.
  • Spirooxindoles : Compounds like MI-888 feature a spirocyclic ring at C-3, enhancing three-dimensional complexity and target selectivity. In contrast, the 3-amino derivative lacks this structural complexity but offers simpler synthetic routes.
  • 3-Alkynyloxindoles : These derivatives, exemplified by 3-(hex-1-yn-1-yl)-3-hydroxy-1-methylindolin-2-one, exhibit kinase inhibitory activity but require specialized catalysts for enantioselective synthesis.

The 5-methyl group in this compound introduces steric hindrance, potentially influencing binding affinity in biological systems. For instance, methyl-substituted oxindoles have shown improved penetration into hydrophobic protein pockets, as seen in MDM2 inhibitors.

Table 2: Comparative Analysis of Oxindole Derivatives

Derivative Type Key Features Biological Relevance
3-Amino-2-oxindoles -NH₂ at C-3; enhanced solubility as salts Intermediate for alkaloid synthesis
3-Hydroxy-2-oxindoles -OH at C-3; hydrogen bonding Anticancer, antimicrobial
Spirooxindoles Spirocyclic ring at C-3 p53–MDM2 inhibition
3-Alkynyl-2-oxindoles -C≡C-R at C-3; rigid structure Kinase inhibition

Properties

IUPAC Name

3-amino-5-methyl-1,3-dihydroindol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-5-2-3-7-6(4-5)8(10)9(12)11-7;/h2-4,8H,10H2,1H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCMXLZRLMETHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214232-17-3
Record name 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indole derivatives .

Mechanism of Action

The mechanism of action of 3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-Amino-5-chloro-1,3-dihydro-2H-indol-2-one Hydrochloride

  • Molecular Formula : C₈H₈Cl₂N₂O
  • Molecular Weight : 219.07 Da
  • Key Differences :
    • Chlorine substituent at the 5-position instead of methyl.
    • Higher molecular weight due to chlorine’s atomic mass.
    • Exhibits 98% purity in commercial preparations .

3-Amino-5-ethyl-1,3-dihydro-2H-indol-2-one Hydrochloride

  • Molecular Formula : C₁₀H₁₃ClN₂O
  • Molecular Weight : 210.68 Da
  • Key Differences :
    • Ethyl group at the 5-position increases hydrophobicity compared to methyl.
    • Available commercially for research applications .

3-Amino-5-fluoro-1,3-dihydro-2H-indol-2-one Hydrochloride

  • Molecular Formula : C₈H₈ClFN₂O
  • Molecular Weight : 202.61 Da
  • Key Differences :
    • Fluorine’s electronegativity may alter electronic properties of the indole ring.
    • Structural analog used in pharmacological studies .

Pharmacologically Active Indolin-2-one Derivatives

Ropinirole Hydrochloride

  • Structure: 4-[2-(Dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one hydrochloride.
  • Molecular Weight : 296.84 Da
  • Key Differences: Dipropylaminoethyl substituent at the 4-position. Approved for Parkinson’s disease and restless leg syndrome. Water solubility: 133 mg/mL .

Ziprasidone Hydrochloride

  • Structure : 6-Chloro-5-(2-(4-(1,2-benzisothiazol-3-yl)piperazin-1-yl)ethyl)-1,3-dihydro-2H-indol-2-one hydrochloride.
  • Molecular Weight : 467.84 Da
  • Key Differences: Complex substituents (benzisothiazolyl-piperazinyl group) confer antipsychotic activity. Exists in amorphous and monohydrate forms .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (Da) Substituents Key Properties/Applications
3-Amino-5-methyl-... hydrochloride C₈H₉ClN₂O 184.62 5-methyl Research intermediate (≥95% purity)
3-Amino-5-chloro-... hydrochloride C₈H₈Cl₂N₂O 219.07 5-chloro High purity (98%)
3-Amino-5-ethyl-... hydrochloride C₁₀H₁₃ClN₂O 210.68 5-ethyl Commercial availability
Ropinirole hydrochloride C₁₆H₂₄N₂O·HCl 296.84 4-(dipropylaminoethyl) Dopamine agonist; 133 mg/mL solubility
Ziprasidone hydrochloride C₂₁H₂₁ClN₄OS·HCl 467.84 6-chloro, benzisothiazolyl Antipsychotic; amorphous form

Table 2: Substituent Impact on Molecular Weight

5-Position Substituent Molecular Weight (Da) Relative Increase vs. Methyl
Methyl 184.62 -
Chloro 219.07 +34.45 (18.6%)
Ethyl 210.68 +26.06 (14.1%)
Fluoro 202.61 +17.99 (9.7%)

Key Research Findings

Substituent Effects: Chloro increases molecular weight significantly due to chlorine’s atomic mass (35.45 Da) . Fluoro introduces electronegativity, which may modulate receptor binding in bioactive analogs .

Pharmacological Diversity: Minor structural changes (e.g., Ropinirole’s dipropylaminoethyl group) drastically alter biological activity, enabling dopamine receptor targeting . Complex substituents in Ziprasidone expand therapeutic utility to psychiatric disorders .

Synthetic Trends :

  • Indolin-2-one derivatives are commonly characterized via NMR and HRMS-TOF , as seen in isoindole-1,3-dione analogs (42% yield, 42% purity) .

Biological Activity

3-Amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride is a compound with significant biological potential due to its unique indole structure. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

  • Molecular Formula : C9H10N2O·HCl
  • Molecular Weight : 198.65 g/mol
  • CAS Number : 1214232-17-3

The compound features an indole ring system, which is known for its presence in various biologically active molecules, including neurotransmitters and pharmaceuticals. The presence of an amino group and a methyl group enhances its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Similar indole derivatives have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . The compound's structure suggests it may inhibit bacterial growth through mechanisms such as enzyme inhibition or disruption of cellular processes.

Anticancer Potential

The compound has been studied for its anticancer properties. Indole derivatives are known to possess antiproliferative effects against several cancer cell lines. For instance, modifications in the indole structure can lead to significant differences in cytotoxicity. Research has demonstrated that certain derivatives can preferentially suppress the growth of rapidly dividing cancer cells compared to normal cells .

The biological effects of this compound may be attributed to its ability to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

A comparison with other indole derivatives highlights the unique biological activities associated with structural variations:

Compound NameStructure CharacteristicsBiological Activity
3-Amino-1-methyl-1,3-dihydro-2H-indol-2-oneMethyl group at position 1Anticancer properties
3-Amino-5-chloro-1,3-dihydro-2H-indol-2-oneChlorine substituent at position 5Antimicrobial activity
3-Amino-5-bromo-1,3-dihydro-2H-indol-2-oneBromine substituent at position 5Potential neuroprotective effects

This table illustrates how different substituents on the indole ring can lead to diverse biological activities, emphasizing the importance of structural optimization in drug design.

Case Studies and Research Findings

  • Antimicrobial Activity : A study found that certain indole derivatives demonstrated low minimum inhibitory concentrations (MIC) against MRSA, indicating strong antibacterial properties. For example, a related compound showed an MIC of 0.98 μg/mL against MRSA .
  • Anticancer Studies : In vitro studies have shown that compounds similar to this compound can significantly inhibit the growth of various cancer cell lines such as A549 (lung cancer) and others. These compounds were evaluated for their cytotoxicity and potential mechanisms of action through molecular docking studies .

Q & A

Q. What are the recommended synthetic routes for 3-amino-5-methyl-1,3-dihydro-2H-indol-2-one hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves cyclization of substituted indole precursors. For example, hydrazone formation or condensation reactions under acidic conditions (e.g., HCl) can yield the indol-2-one scaffold. Reaction parameters like temperature (e.g., 80–100°C), solvent (e.g., ethanol or DMF), and stoichiometry of reagents (e.g., phenylhydrazine derivatives) significantly impact yield and purity. Optimization studies using Design of Experiments (DoE) are advised to balance competing pathways, such as avoiding over-substitution or side-product formation .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

Methodological Answer:

  • IR Spectroscopy: The carbonyl stretch (C=O) of the indol-2-one core appears near 1750 cm⁻¹, while the NH stretching of the amino group is observed at ~3400 cm⁻¹. Chloride counterion vibrations may appear below 600 cm⁻¹ .
  • NMR Spectroscopy:
    • ¹H NMR: The indole NH proton resonates as a singlet near δ 11.0 ppm. Aromatic protons in the 5-methyl-substituted indole ring appear as multiplets between δ 6.9–7.6 ppm.
    • ¹³C NMR: The carbonyl carbon (C=O) is typically near δ 180–190 ppm, while the quaternary carbons in the indole ring range from δ 110–150 ppm .

Q. What solvent systems are optimal for recrystallization to ensure high purity?

Methodological Answer: Ethanol-water mixtures (e.g., 7:3 v/v) are commonly used due to the compound’s moderate solubility in polar solvents. Slow cooling (0.5–1°C/min) promotes crystal growth and minimizes inclusion of impurities. For hydrochloride salts, anhydrous conditions may be required to prevent hydrolysis .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity in biological systems?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonding between the amino group and chloride ions, stabilizing the lattice. The planarity of the indole ring and methyl substitution at position 5 influence π-π stacking interactions with biological targets (e.g., enzymes or receptors). Computational modeling (e.g., MOE software) can predict binding affinities based on crystallographic data .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies in activity (e.g., IC₅₀ values) may arise from variations in assay conditions (pH, temperature) or impurities. Steps include:

  • Reproducibility Checks: Replicate experiments using standardized protocols (e.g., cell lines from ATCC).
  • Purity Validation: Use HPLC (≥98% purity) and mass spectrometry to confirm batch consistency.
  • Mechanistic Studies: Employ kinase profiling or proteomics to identify off-target effects .

Q. How can computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer: Tools like Molecular Operating Environment (MOE) or SwissADME calculate logP (lipophilicity), solubility, and metabolic stability. For instance:

  • logP: Values >2 suggest moderate membrane permeability.
  • CYP450 Inhibition: Docking simulations identify interactions with cytochrome P450 isoforms, guiding toxicity assessments .

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